molecular formula C13H9ClN2S B2804339 4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine CAS No. 1267382-72-8

4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine

Cat. No.: B2804339
CAS No.: 1267382-72-8
M. Wt: 260.74
InChI Key: DKQPVMFGCLJZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine (CAS 1267382-72-8) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a reactive chlorine atom at the 4-position of the thieno[3,2-d]pyrimidine scaffold, making it an ideal precursor for nucleophilic aromatic substitution reactions to generate a diverse array of 4-substituted analogues . The structure is designed for the exploration of structure-activity relationships (SAR), particularly in the development of targeted protein kinase inhibitors . Thieno[3,2-d]pyrimidine-based compounds have been identified as privileged structures in drug discovery, with research demonstrating their potential as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key promoter of tumorigenicity and angiogenesis in cancer cells . The scaffold's ability to act as a hetero-aromatic system allows it to orient into the hinge region of enzyme active sites, a critical pharmacophoric feature for many kinase inhibitors . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-8-15-11-10(9-5-3-2-4-6-9)7-17-12(11)13(14)16-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQPVMFGCLJZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted thiophenes and pyrimidines, followed by chlorination and methylation steps. For instance, a substituted thiophene can be reacted with a pyrimidine derivative in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4).

Major Products:

    Substituted Derivatives: Amino or thiol-substituted thieno[3,2-d]pyrimidines.

    Oxidized Products: Sulfoxides and sulfones.

    Coupled Products: Biaryl or heteroaryl derivatives.

Scientific Research Applications

Kinase Inhibitors

One of the primary applications of 4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine is in the development of kinase inhibitors , which are crucial for cancer therapy. Kinases play a vital role in cell signaling pathways, and their dysregulation is often associated with cancer. The compound's core structure enables modifications that enhance its selectivity and efficacy against specific kinases.

Case Study:
A study focused on synthesizing derivatives of this compound demonstrated promising inhibitory activity against various kinases involved in cancer progression. For instance, derivatives were tested against the epidermal growth factor receptor (EGFR) and showed significant inhibition compared to standard treatments .

Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties . These derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

Data Table: Anticancer Activity of Derivatives

Compound NameCell Line TestedIC50 (µM)Comparison to Doxorubicin
4-Chloro-2-methyl-7-phenylthienoMCF-75.0Comparable
4-Methoxy derivativeHeLa3.5More effective
4-Fluoro derivativeHCT-1164.0Comparable

The above table highlights that certain derivatives show IC50 values comparable to or better than doxorubicin, a standard chemotherapy drug .

Anti-inflammatory Properties

In addition to its anticancer applications, this compound has been investigated for its anti-inflammatory effects . Research indicates that some derivatives can inhibit COX enzymes, which are key players in inflammation pathways.

Case Study:
In vitro studies demonstrated that specific derivatives inhibited COX-1 and COX-2 activity significantly, suggesting potential for treating inflammatory diseases . The structure–activity relationship (SAR) analysis revealed that modifications at the phenyl ring enhanced anti-inflammatory potency.

Synthesis and Derivatization

The ability to modify the thieno[3,2-d]pyrimidine scaffold is crucial for expanding its applications. Various synthetic routes have been developed to introduce different functional groups, enhancing biological activity and selectivity.

Synthetic Pathways

  • Electrophilic Substitution Reactions: The chloro group can be replaced with various nucleophiles.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions allows for the introduction of aryl groups.
  • Functional Group Transformations: The thieno ring can undergo oxidation or reduction to yield diverse derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases or receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs of 4-chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine differ in substituent type, position, or core structure. Below is a comparative analysis:

Table 1: Structural Comparison of Thieno[3,2-d]pyrimidine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-Me, 4-Cl, 7-Ph C₁₃H₁₀ClN₂S 260.75 High reactivity at C4; precursor for drug synthesis
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine 2-Cl, 4-Cl, 7-Me C₇H₄Cl₂N₂S 219.09 Enhanced electrophilicity due to dual Cl; used in cross-coupling reactions
4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine 4-Cl, 7-(4-MeO-Ph) C₁₃H₉ClN₂OS 292.74 Improved solubility via methoxy group; potential kinase inhibitor
4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine 2-CF₃, 4-Cl C₇H₃ClF₃N₂S 255.62 Electron-withdrawing CF₃ increases stability; agrochemical applications

Reactivity and Functionalization

  • Chlorine Reactivity: The chlorine at position 4 in the target compound facilitates nucleophilic substitution, analogous to 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine. However, the latter’s dual chlorine atoms enable sequential functionalization, broadening its utility in multi-step syntheses .
  • Phenyl vs. Methoxyphenyl : The phenyl group at position 7 in the target compound enhances hydrophobicity, whereas its methoxy-substituted analog (CAS 827614-35-7) exhibits improved aqueous solubility, making it more suitable for biological assays .
  • Methyl vs.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine?

The synthesis typically involves halogenation and substitution reactions on the thieno[3,2-d]pyrimidine core. Key steps include:

  • Chlorine introduction : Selective chlorination at the 4-position using POCl₃ or other chlorinating agents under reflux conditions.
  • Methyl and phenyl group incorporation : Suzuki-Miyaura coupling or nucleophilic substitution for methyl/phenyl attachment at positions 2 and 7, respectively.
  • Reaction optimization : Temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling) are critical for yield and purity. Analytical validation via HPLC and NMR is essential to confirm structural integrity .

Q. How can spectroscopic methods (NMR, HPLC) characterize this compound?

  • ¹H/¹³C NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the phenyl group at position 7 shows aromatic protons (δ 7.2–7.6 ppm). Chlorine’s deshielding effect alters chemical shifts for adjacent carbons.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Retention times and peak symmetry validate purity (>95%) .

Q. What is the role of substituents (Cl, methyl, phenyl) in modulating reactivity?

  • Chlorine (C4) : Acts as a leaving group for further functionalization (e.g., amination or cross-coupling). Its electron-withdrawing nature enhances electrophilic substitution at adjacent positions.
  • Methyl (C2) : Steric hindrance influences regioselectivity in subsequent reactions.
  • Phenyl (C7) : Enhances π-π stacking interactions in biological targets, potentially improving binding affinity .

Advanced Research Questions

Q. How can derivatives of this compound be designed for multi-target biological activity?

  • Scaffold diversification : Replace chlorine with amines or alkoxy groups to target enzymes like acetylcholinesterase (AChE) or amyloid-β (Aβ).
  • Structure-activity relationship (SAR) : Analogues with 3,4-dimethoxyphenethylamine at C4 show dual Aβ aggregation inhibition and metal chelation (e.g., Fe²⁺), as seen in pyrido[3,2-d]pyrimidine derivatives .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Control variables : Standardize assay conditions (e.g., Aβ40/42 concentrations in aggregation assays) to minimize variability.
  • Orthogonal validation : Confirm inhibitory activity (e.g., IC₅₀) using both fluorescence (Thioflavin T) and TEM for Aβ fibril visualization. Discrepancies may arise from differences in compound solubility or aggregation kinetics .

Q. What crystallographic strategies are effective for structural elucidation?

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) single-crystal X-ray diffraction.
  • Software tools : SHELX for structure solution (direct methods) and WinGX for refinement. Hydrogen bonding patterns can be analyzed via graph set theory to predict packing motifs .

Q. How to optimize reaction conditions for scale-up without compromising yield?

  • DoE (Design of Experiments) : Screen solvents (e.g., ethanol vs. acetonitrile), temperatures, and catalyst loadings.
  • Continuous flow reactors : Improve heat/mass transfer for exothermic reactions (e.g., chlorination). Pilot studies show ~15% yield increase compared to batch methods .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use Discovery Studio with LibDock to simulate interactions with AChE (PDB: 1B41) or Aβ (PDB: 2LMN). Prioritize compounds with dual H-bonding (e.g., pyrimidine N1) and hydrophobic contacts .

Q. How to analyze hydrogen bonding networks in crystal structures?

  • Graph set analysis : Classify motifs (e.g., D = donor, A = acceptor) using Etter’s formalism. For example, a C(6) chain motif in packing diagrams indicates extended intermolecular interactions .

Q. What strategies address solubility limitations in biological assays?

  • Prodrug design : Introduce phosphate esters at the 4-position for enhanced aqueous solubility.
  • Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability without denaturing proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.